2-Methyl Hippuric Acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl Hippuric Acid-d2, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 195.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene . It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances .
Mode of Action
The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions .
Biochemical Pathways
The production of this compound involves the gut bacterial metabolism of phenylalanine . This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid . The presence of this compound in the body can indicate the activity of these metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples . This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body .
Result of Action
The presence of this compound in the body serves as a biomarker for exposure to certain substances, such as o-xylene . Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound . Additionally, exposure to substances like o-xylene can increase the levels of this compound in the body .
Biochemical Analysis
Biochemical Properties
2-Methyl Hippuric Acid-d2 shares similar chemical properties with 2-Methyl Hippuric Acid . It is involved in the metabolism of o-xylene, a compound widely used in the chemical industry . The presence of this compound can be used as a biomarker to determine exposure to o-xylene .
Cellular Effects
It is known that its parent compound, 2-Methyl Hippuric Acid, is a metabolite of xylene, which can have various effects on cellular processes .
Molecular Mechanism
As a labeled metabolite of o-xylene, it may share similar mechanisms of action with its parent compound .
Temporal Effects in Laboratory Settings
It is known that at high concentrations, hippuric acid may exert toxic effects on renal tubular cells by disrupting the redox balance .
Metabolic Pathways
This compound is involved in the metabolic pathways of o-xylene . It is produced by the gut bacterial metabolism of phenylalanine .
Properties
IUPAC Name |
2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-NCYHJHSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.